N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-18-7-3-16(4-8-18)14-25-22(31)15-30-24(32)28-11-12-29-21(23(28)27-30)13-20(26-29)17-5-9-19(34-2)10-6-17/h3-13H,14-15H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWJNIRZJHGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
Structural Complexity and Nitrogen Content: The target compound’s pentazatricyclo core distinguishes it from thiazolidinone (1 S, 3 N) and hexaazatricyclo (6 N) analogs. Higher nitrogen content may improve hydrogen-bonding capacity, critical for protein-ligand interactions .
Synthetic Strategies: Thiazolidinone derivatives () use mercaptoacetic acid cyclization, whereas isoxazole-based compounds () employ EDC/HOBt-mediated amide coupling. The target compound likely combines these approaches for its polycyclic system.
Pharmacological Potential: The dual 4-methoxyphenyl groups in the target compound mirror structural motifs in imaging probes (e.g., ’s naphthalene-sulfonamide derivatives), suggesting utility in targeting aromatic receptor sites.
Toxicity and Handling :
- While the target compound’s toxicity is unreported, analogs with methoxyphenyl-acetamide motifs (e.g., ) show acute toxicity and require stringent safety protocols (e.g., PPE, ventilation) .
Preparation Methods
Triazolopyrimidine Precursor Synthesis
The pentazatricyclic core of the target compound is constructed via sequential cyclization and functionalization steps. A critical intermediate is the 5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene system, which is synthesized through a [3+2] cycloaddition between pyrimidinyl hydrazines and activated alkynes. For example, 2-oxo-1,2-dihydropyrimidin-4-ylhydrazine reacts with triethyl orthoacetate in trifluoroacetic acid at 30°C to yield the triazolopyrimidine scaffold. This method ensures regioselectivity, as evidenced by nuclear Overhauser effect (NOE) spectroscopy confirming the [4,3-c] ring junction.
Table 1: Cyclization Conditions for Triazolopyrimidine Formation
| Reagent System | Temperature (°C) | Yield (%) | Isomer Ratio ([4,3-c]:[1,5-c]) |
|---|---|---|---|
| Triethyl orthoacetate/TFA | 30 | 78 | 95:5 |
| Nitric acid (70%)/TFA | 40 | 65 | 88:12 |
Methoxyphenyl Group Installation
The 4-methoxyphenyl substituents are introduced via Ullmann-type coupling or nucleophilic aromatic substitution. Patent WO2015159170A2 details a scalable method for chiral 4-methoxyphenylethylamine synthesis, which can be adapted for side-chain functionalization. Key steps include:
- Condensation : 4-Methoxyacetophenone reacts with (1S,2R)-(+)-norephedrine in benzene with molecular sieves to form an imine.
- Catalytic Reduction : Adam’s catalyst (PtO₂) selectively reduces the imine to the amine with 57% optical purity.
- Oxidative Resolution : Sodium metaperiodate cleaves the norephedrine auxiliary, followed by recrystallization to achieve >99% enantiomeric excess.
Acetamide Side-Chain Coupling
Thioether Linkage Formation
The sulfur bridge connecting the acetamide to the pentazatricyclic core is established via nucleophilic displacement. Lithium hexamethyldisilazide (LiHMDS) deprotonates the triazolopyrimidine at the C4 position, enabling reaction with 2-bromoacetamide derivatives. Anhydrous tetrahydrofuran (THF) at −78°C minimizes side reactions, achieving 82% yield.
N-[(4-Methoxyphenyl)methyl] Protection
Benzylation of the acetamide nitrogen employs 4-methoxybenzyl chloride in the presence of potassium carbonate. Dimethylformamide (DMF) at 80°C for 12 hours affords the protected intermediate in 89% yield. Catalytic hydrogenation (10% Pd/C, H₂) selectively removes the benzyl group post-coupling without affecting the sulfur linkage.
Industrial-Scale Optimization
Continuous Flow Synthesis
Large-scale production utilizes microreactor technology to enhance heat transfer and reaction control. A two-stage system is employed:
- Stage 1 : Cycloaddition in a packed-bed reactor with immobilized TiCl₄ catalyst (residence time: 5 min, 120°C).
- Stage 2 : Hydrogenation in a trickle-bed reactor with Raney nickel (20 bar H₂, 60°C).
Table 2: Comparison of Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 8 h |
| Yield | 67% | 85% |
| Solvent Consumption | 15 L/kg | 4 L/kg |
Stereochemical Control and Analysis
Asymmetric Induction Strategies
Chiral auxiliaries derived from (S)-(-)-α-methylbenzylamine enforce configuration at the acetamide stereocenter. Dynamic kinetic resolution during the imine reduction step achieves 98% enantiomeric excess when using rhodium-(S)-quinap complexes.
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
